Tert-butyl 5-(piperidin-4-yl)pentanoate hydrochloride
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Overview
Description
Tert-butyl 5-(piperidin-4-yl)pentanoate hydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a tert-butyl group attached to a pentanoate ester, which is further linked to a piperidin-4-yl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of this compound typically begins with the esterification of 5-(piperidin-4-yl)pentanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The resulting ester is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods:
Large-Scale Esterification: In an industrial setting, the esterification process is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal reaction conditions.
Purification Techniques: Industrial-scale purification involves techniques such as distillation and crystallization to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidin-4-yl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alcohols.
Substitution Products: Amides or other substituted piperidines.
Scientific Research Applications
Chemistry: Tert-butyl 5-(piperidin-4-yl)pentanoate hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is being explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders. Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 5-(piperidin-4-yl)pentanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Tert-butyl 4-(piperidin-4-yl)butanoate hydrochloride: Similar structure with a shorter alkyl chain.
Tert-butyl 6-(piperidin-4-yl)hexanoate hydrochloride: Similar structure with a longer alkyl chain.
Uniqueness: Tert-butyl 5-(piperidin-4-yl)pentanoate hydrochloride stands out due to its optimal balance of hydrophobic and hydrophilic properties, which can influence its biological activity and solubility.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
Molecular Formula |
C14H28ClNO2 |
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Molecular Weight |
277.83 g/mol |
IUPAC Name |
tert-butyl 5-piperidin-4-ylpentanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-14(2,3)17-13(16)7-5-4-6-12-8-10-15-11-9-12;/h12,15H,4-11H2,1-3H3;1H |
InChI Key |
YKCDDPZWMSDVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC1CCNCC1.Cl |
Origin of Product |
United States |
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